Cas no 4385-70-0 (4-(3,4-Dimethylphenyl)pyridine)

4-(3,4-Dimethylphenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-dimethylphenyl)pyridine
- 4-(3,4-Dimethylphenyl)pyridine
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- Inchi: 1S/C13H13N/c1-10-3-4-13(9-11(10)2)12-5-7-14-8-6-12/h3-9H,1-2H3
- InChI Key: BVZYMQZFHWEQDB-UHFFFAOYSA-N
- SMILES: N1C=CC(=CC=1)C1C=CC(C)=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- Topological Polar Surface Area: 12.9
- XLogP3: 3.2
4-(3,4-Dimethylphenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012280-250mg |
4-(3,4-Dimethylphenyl)pyridine |
4385-70-0 | 97% | 250mg |
$504.00 | 2023-09-01 | |
Alichem | A010012280-500mg |
4-(3,4-Dimethylphenyl)pyridine |
4385-70-0 | 97% | 500mg |
$806.85 | 2023-09-01 | |
Alichem | A010012280-1g |
4-(3,4-Dimethylphenyl)pyridine |
4385-70-0 | 97% | 1g |
$1534.70 | 2023-09-01 |
4-(3,4-Dimethylphenyl)pyridine Related Literature
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Oliver D. John Food Funct., 2020,11, 6946-6960
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on 4-(3,4-Dimethylphenyl)pyridine
4-(3,4-Dimethylphenyl)pyridine: A Comprehensive Overview
The compound 4-(3,4-Dimethylphenyl)pyridine is a pyridine derivative that has garnered significant attention in the fields of organic chemistry and materials science. This molecule features a pyridine ring substituted at the 4-position with a dimethylphenyl group, specifically a 3,4-dimethylphenyl moiety. The combination of these structural elements renders this compound unique in terms of its electronic properties, chemical reactivity, and potential applications.
Pyridine derivatives have long been studied for their diverse applications, ranging from pharmaceuticals to optoelectronic materials. 4-(3,4-Dimethylphenyl)pyridine is particularly interesting due to the presence of its dimethyl substituents, which influence the molecule's electronic structure and stability. The 3,4-dimethylphenyl group introduces steric effects that can impact the compound's solubility, reactivity, and interactions with other molecules.
Recent studies have focused on the potential of pyridine derivatives in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The 4-(3,4-Dimethylphenyl)pyridine molecule has been investigated for its ability to act as a building block in the construction of complex aromatic systems. These systems are crucial for applications requiring high thermal stability and electronic conductivity.
The synthesis of 4-(3,4-Dimethylphenyl)pyridine typically involves multi-step organic reactions, including Friedel-Crafts alkylation or coupling methods. The dimethyl substituents on the phenyl ring are introduced through precise control of reaction conditions to ensure the desired regioselectivity and stereoselectivity.
One of the most notable properties of this compound is its electronic structure, which is influenced by the conjugation between the pyridine ring and the substituted aromatic phenyl group. This conjugation not only enhances the molecule's stability but also contributes to its unique optical and electrical characteristics.
Research into the biological applications of pyridine derivatives has revealed potential uses in drug discovery and medicinal chemistry. However, 4-(3,4-Dimethylphenyl)pyridine is primarily explored for its roles in materials science, where it can serve as a precursor to more complex compounds or as a component in functional materials.
Recent advancements in the field have highlighted the importance of understanding the chemical reactivity of pyridine derivatives. The presence of electron-withdrawing and donating groups, such as those found in 4-(3,4-Dimethylphenyl)pyridine, can significantly alter the molecule's behavior in various chemical reactions.
Efforts to characterize the physical and chemical properties of this compound have been supported by advanced analytical techniques, including X-ray crystallography and computational modeling. These studies provide valuable insights into the molecular geometry, electronic transitions, and interactions that govern the behavior of 4-(3,4-Dimethylphenyl)pyridine.
In summary, 4-(3,4-Dimethylphenyl)pyridine is a versatile and intriguing compound with applications spanning chemistry, materials science, and beyond. Its unique structure, derived from the combination of a pyridine ring and a dimethyl-substituted phenyl group, positions it as an important player in the development of next-generation materials and technologies.
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